8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, which includes two rings sharing a single atom. This compound is part of a broader class of spiro compounds known for their unique structural properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid. This reaction is often carried out without a solvent under focused microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions can be advantageous in industrial settings due to the reduced reaction times and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents. Reaction conditions can vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds such as spiro[2.2]pentane and various diazaspiro compounds. These compounds share the characteristic spiro structure but differ in their specific substituents and functional groups.
Uniqueness
What sets 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione apart is its unique combination of an ethyl group, a methylphenyl group, and a triazaspiro structure. This combination imparts specific chemical and biological properties that can be leveraged in various applications, particularly in the development of new antimicrobial agents.
Properties
IUPAC Name |
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-3-19-9-7-16(8-10-19)17-14(15(20)18-16)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWVVOQDHRHYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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